Montanin
Description
Montanin refers to a group of neo-clerodane and nor-clerodane diterpenoids primarily isolated from Teucrium montanum and related species. The most studied variants include this compound G and this compound B, which exhibit distinct structural features and bioactivities.
- This compound G (C${24}$H${30}$O$_9$) is a neo-clerodane diterpenoid characterized by a hydroxyl group at C-3, an ester group at C-6, and a γ-lactone ring. Its structure was confirmed via ¹H NMR, ¹³C NMR, and chemical derivatization, such as acetylation to yield teupireinin, a structurally related compound .
- This compound B is a nor-clerodane diterpenoid with a furan ring and γ-lactone, derived from Teuchamaedryn A through LiAlH$_4$ reduction .
Properties
Molecular Formula |
C32H48O8 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C32H48O8/c1-6-7-8-9-10-11-12-13-14-15-30-38-25-23-26-29(18-33,37-26)27(35)31(36)22(16-20(4)24(31)34)32(23,40-30)21(5)17-28(25,39-30)19(2)3/h16,21-23,25-27,33,35-36H,2,6-15,17-18H2,1,3-5H3/t21-,22-,23-,25-,26+,27-,28-,29+,30?,31-,32+/m1/s1 |
InChI Key |
SNFRINMTRPQQLE-JQWAAABSSA-N |
SMILES |
CCCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Isomeric SMILES |
CCCCCCCCCCCC12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Synonyms |
Montanin NSC-282158 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and functional differences between Montanin derivatives and related diterpenoids:
Key Differences and Similarities
Skeleton Type: this compound G (neo-clerodane) and this compound B (nor-clerodane) differ in their carbon frameworks. Neo-clerodanes retain a 19-carbon skeleton, while nor-clerodanes lack one methyl group . Teucrin A and this compound D share clerodane frameworks but differ in substituents (e.g., spiro-lactone in Teucrin A vs. γ-lactone in this compound D) .
Functional Groups :
- This compound G’s C-6 ester group distinguishes it from Teupireinin, which has acetylated derivatives at C-2 and C-4 .
- Teuchamaedryn A and this compound B share γ-lactone and furan motifs but differ in oxidation states, as seen in their interconversion via LiAlH$_4$ .
Synthetic Accessibility :
- Total syntheses of (+)-montanin A and (+)-teucrin A highlight the complexity of their spiro-lactone systems, requiring multi-step strategies involving Diels-Alder reactions and oxidative cyclizations . This compound G’s synthesis remains unreported, suggesting higher synthetic challenges.
Research Findings and Implications
- Structural Elucidation : this compound G’s structure was confirmed by converting it into teupireinin, demonstrating the utility of chemical derivatization in natural product characterization .
- Biosynthetic Relationships: The conversion of Teuchamaedryn A to this compound B suggests a biosynthetic pathway where oxidation states modulate diterpenoid diversity in Teucrium species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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